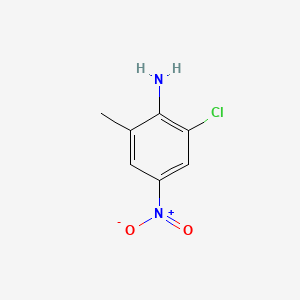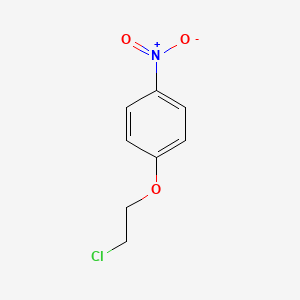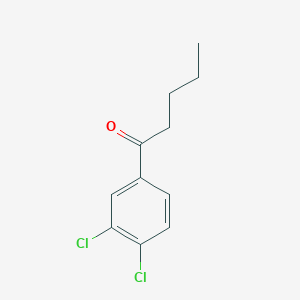
2-Chloro-6-methyl-4-nitroaniline
Vue d'ensemble
Description
2-Chloro-6-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom, a methyl group, and a nitro group. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and agrochemicals .
Applications De Recherche Scientifique
2-Chloro-6-methyl-4-nitroaniline is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Used in the synthesis of pharmaceuticals, including potential drugs for various diseases.
Industry: Employed in the production of dyes, agrochemicals, and other industrial chemicals.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-6-methyl-4-nitroaniline typically involves multi-step synthesis. One common method starts with 3-chloro-5-methyl-4-nitroaniline as the starting material. The process involves diazotization, reduction, and subsequent reactions to introduce the desired functional groups . The reaction conditions often include the use of sulfuric acid, hypophosphorous acid, and iron powder as reducing agents .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and cost-effectiveness. The process involves the chlorination of 4-nitroaniline in the presence of hydrochloric acid and a dispersing agent. The reaction is carried out at controlled temperatures to ensure the formation of the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-methyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Iron powder, hypophosphorous acid, catalytic hydrogenation.
Substitution Reagents: Nucleophiles such as ammonia or amines.
Oxidizing Agents: Various oxidizing agents can be used, but specific conditions depend on the desired product.
Major Products Formed
Reduction: 2-Chloro-6-methyl-4-aminobenzene.
Substitution: Products depend on the nucleophile used, such as 2-chloro-6-methyl-4-aminobenzene derivatives.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-methyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific application . The compound’s molecular targets and pathways are still under investigation, but it is known to affect cellular processes through its reactive intermediates .
Comparaison Avec Des Composés Similaires
2-Chloro-6-methyl-4-nitroaniline can be compared with other nitroaniline derivatives:
2-Chloro-4-nitroaniline: Similar structure but lacks the methyl group, leading to different reactivity and applications.
2-Methyl-4-nitroaniline: Lacks the chlorine atom, affecting its chemical properties and uses.
4-Nitroaniline: Lacks both the chlorine and methyl groups, making it less reactive in certain reactions.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Propriétés
IUPAC Name |
2-chloro-6-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPVUAIKGOKEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369922 | |
| Record name | 2-Chloro-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69951-02-6 | |
| Record name | 2-Chloro-6-methyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69951-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1586446.png)







